molecular formula C18H18N2OS B2528470 N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide CAS No. 477569-47-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide

Cat. No. B2528470
CAS RN: 477569-47-4
M. Wt: 310.42
InChI Key: DJUCLWVRIKATPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide, also known as BPAM, is a chemical compound that has been widely researched and applied in various fields. It belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .


Synthesis Analysis

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . This process yields high amounts of the compound under relatively milder reaction conditions using dimethyl formamide as a solvent .


Molecular Structure Analysis

The molecular structure of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide can be characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme can inhibit the growth of the bacteria, making it a potential candidate for anti-tubercular therapy .

Mode of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide interacts with its target, the DprE1 enzyme, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide disrupts this pathway, leading to the inability of the bacteria to maintain their cell wall structure . The downstream effects include the potential death of the bacteria due to the loss of an intact cell wall .

Pharmacokinetics

One study indicated that similar compounds have shown favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailability, which in turn affects its efficacy as a drug .

Result of Action

The result of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide’s action is the potential inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound can lead to the death of the bacteria . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The action environment can greatly influence the efficacy and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target . .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-3-12-17(21)19-14-9-5-4-8-13(14)18-20-15-10-6-7-11-16(15)22-18/h4-11H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUCLWVRIKATPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide

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